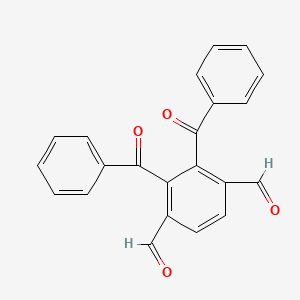

2,3-Dibenzoylbenzene-1,4-dicarbaldehyde

Description

Properties

CAS No. |

89449-75-2 |

|---|---|

Molecular Formula |

C22H14O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

2,3-dibenzoylterephthalaldehyde |

InChI |

InChI=1S/C22H14O4/c23-13-17-11-12-18(14-24)20(22(26)16-9-5-2-6-10-16)19(17)21(25)15-7-3-1-4-8-15/h1-14H |

InChI Key |

XZUZMGSWKOPSDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Group Introduction

The Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. For 2,3-dibenzoylbenzene-1,4-dicarbaldehyde, this step involves the sequential addition of benzoyl chloride to a benzene derivative.

Procedure :

- Substrate Selection : 1,4-Dimethylbenzene (p-xylene) is reacted with benzoyl chloride in the presence of AlCl$$_3$$ as a Lewis catalyst.

- Reaction Conditions :

- Temperature: 0–5°C (to minimize polysubstitution)

- Solvent: Dichloromethane (CH$$2$$Cl$$2$$)

- Molar Ratio: Benzoyl chloride (2.2 eq), AlCl$$_3$$ (2.5 eq)

- Outcome : Forms 2,3-dibenzoyl-1,4-dimethylbenzene with ~65% yield.

Vilsmeier-Haack Formylation for Aldehyde Installation

The Vilsmeier-Haack reaction introduces formyl groups onto electron-rich aromatic systems. Here, the methyl groups at positions 1 and 4 of the intermediate are oxidized to aldehydes.

Procedure :

- Reagent Preparation : Phosphorus oxychloride (POCl$$_3$$) is mixed with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.

- Reaction Conditions :

- Outcome : Converts 1,4-dimethyl groups to aldehydes, yielding 2,3-dibenzoylbenzene-1,4-dicarbaldehyde at 58–62% yield.

Mechanistic Insight :

The Vilsmeier reagent ([(CH$$3$$)$$2$$N=CHCl]$$^+$$Cl$$^-$$) electrophilically attacks the methyl-substituted aromatic ring, forming a chloroiminium intermediate. Hydrolysis liberates the aldehyde group while preserving benzoyl functionalities.

Direct Oxidative Hydrolysis of Nitrile Precursors

Synthesis of 1,4-Dicyano-2,3-dibenzoylbenzene

Nitrile groups serve as masked aldehydes, which can be hydrolyzed under controlled conditions.

Procedure :

- Cyanation : 1,4-Dibromo-2,3-dibenzoylbenzene undergoes cyanation using CuCN in dimethyl sulfoxide (DMSO) at 120°C.

- Oxidative Hydrolysis : The dicyano intermediate is treated with H$$2$$O$$2$$ in acidic medium (H$$2$$SO$$4$$) to convert nitriles to aldehydes.

Key Data :

Advantage : Avoids harsh formylation conditions, preserving benzoyl groups.

Photochemical Dimerization and Oxidation

Photochemical Synthesis of Polybenzopinacols

Source 4 describes photochemical dimerization of aromatic ketones to form polybenzopinacols, which are subsequently oxidized to dicarbaldehydes.

Procedure :

- Irradiation : 2,3-Dibenzoylbenzene is irradiated in a benzene-isopropanol mixture (3:1 v/v) under UV light.

- Oxidation : The resulting pinacol dimer is treated with CrO$$_3$$ in acetic acid to cleave the pinacol bond and oxidize secondary alcohols to aldehydes.

Key Data :

Limitation : Low overall yield due to competing side reactions.

Stepwise Suzuki-Miyaura Coupling

Boronic Acid Functionalization

This modern approach employs palladium-catalyzed cross-coupling to install benzoyl and aldehyde groups sequentially.

Procedure :

- Aldehyde Protection : 1,4-Dibromobenzene-2,3-dicarbaldehyde is protected as acetals using ethylene glycol.

- Suzuki Coupling : The dibromide reacts with benzoylboronic acid using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$ in dioxane.

- Deprotection : Acidic hydrolysis (HCl/H$$_2$$O) removes the acetal protecting groups.

Key Data :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl$$_3$$, DMF | 58–62 | High regioselectivity | Harsh conditions, toxicity |

| Nitrile Hydrolysis | CuCN, H$$2$$O$$2$$ | 68 | Mild oxidation steps | Requires nitrile precursor |

| Photochemical Dimerization | UV light, CrO$$_3$$ | 48 | Novel mechanism | Low yield, side reactions |

| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, boronic acids | 63 | Modular, scalable | Costly catalysts, multi-step |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzoyl groups can participate in electrophilic substitution reactions, where substituents such as nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Concentrated nitric acid (HNO3) for nitration reactions.

Major Products:

Oxidation: 2,3-Dibenzoylbenzene-1,4-dicarboxylic acid.

Reduction: 2,3-Dibenzoylbenzene-1,4-dimethanol.

Substitution: 2,3-Dibenzoyl-5-nitrobenzene-1,4-dicarbaldehyde.

Scientific Research Applications

2,3-Dibenzoylbenzene-1,4-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

2,3-Dimethylbenzene-1,4-dicarbaldehyde (CAS: 153186-97-1)

- Structure : Methyl groups at 2- and 3-positions.

- Molecular Formula : C₁₀H₁₀O₂; Molecular Weight : 162.188 g/mol.

- Key Differences: Methyl groups are electron-donating, increasing electron density on the benzene ring, which contrasts with the electron-withdrawing benzoyl groups in the target compound.

(CAS: 148063-59-6)

- Structure : Hydroxyl groups at 2- and 3-positions.

- Molecular Formula : C₈H₆O₄; Molecular Weight : 166.13 g/mol.

- Key Differences :

- Hydroxyl groups enable hydrogen bonding and coordination with metal ions, making this compound suitable for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

- Enhanced solubility in polar solvents compared to the hydrophobic benzoyl-substituted analog.

- Applications : Used in redox-active COFs for supercapacitors (e.g., TAPT-2,3-NA(OH)₂ in ), leveraging hydroxyl groups for improved electrochemical performance .

2,5-Dibromobenzene-1,4-dicarbaldehyde (CAS: 63525-48-4)

- Structure : Bromine atoms at 2- and 5-positions.

- Molecular Formula : C₈H₄Br₂O₂; Molecular Weight : 315.93 g/mol.

- Key Differences: Bromine atoms act as leaving groups, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Precursor for luminescent materials and organic semiconductors, as seen in ’s synthesis of light-harvesting microcrystals .

Comparison of Physical and Chemical Properties

Notes:

- Electron-Donating Groups (EDG) : Alkoxy and hydroxyl groups increase electron density, enhancing nucleophilic reactivity.

- Electron-Withdrawing Groups (EWG) : Benzoyl and bromine groups reduce electron density, favoring electrophilic substitution but limiting condensation efficiency.

2.3-Dibenzoylbenzene-1,4-dicarbaldehyde

- Potential use in rigid, aromatic polymers or ligands for metal complexes, though steric hindrance from benzoyl groups may limit coordination flexibility.

Alkoxy-Substituted Analogs (e.g., 2,5-Bis(2-ethylbutoxy)benzene-1,4-dicarbaldehyde)

- Application: Synthesizes trinodal self-penetrating nets with terpyridine ligands, demonstrating utility in porous materials ().

- Advantage : Alkoxy chains improve solubility and processability for network formation .

Hydroxyl-Substituted Analogs (e.g., 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde)

Q & A

Basic: What are the common synthetic routes for preparing 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde, and what experimental conditions are critical for success?

Methodological Answer:

The synthesis typically involves sequential benzoylation and oxidation steps. A plausible route starts with benzene-1,4-dicarbaldehyde derivatives, where benzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, refluxing benzene-1,4-dicarbaldehyde with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the dibenzoylated product. Key parameters include temperature control (e.g., 80–100°C), solvent choice (e.g., dichloromethane or toluene), and stoichiometric excess of benzoylating agents to ensure complete substitution. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or methanol) is critical to isolate the pure product .

Advanced: How can contradictory crystallographic data be resolved during structural determination of 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde?

Methodological Answer:

Contradictions in crystallographic data (e.g., disorder in benzoyl groups or ambiguous electron density) require iterative refinement using software like SHELXL. High-resolution data (≤1.0 Å) are preferred to resolve positional uncertainties. For twinned crystals, the HKLF5 format in SHELX can model twinning matrices. Additionally, hydrogen-bonding interactions and π-stacking observed in related benzene-1,4-dicarbaldehyde derivatives (e.g., ) provide prior structural insights. Complementary techniques like DFT geometry optimization (B3LYP/6-31G*) can validate bond lengths and angles, bridging discrepancies between experimental and computational models .

Basic: What spectroscopic techniques are essential for characterizing 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde, and what key features should be analyzed?

Methodological Answer:

- FTIR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and benzoyl C=O vibrations (~1660 cm⁻¹). Aromatic C-H stretches (~3050 cm⁻¹) and out-of-plane bending (700–800 cm⁻¹) confirm substitution patterns .

- ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm (¹H), while benzoyl carbonyl carbons appear at δ 190–200 ppm (¹³C). Aromatic protons show splitting patterns indicative of para-substitution (e.g., singlet for symmetry) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₂H₁₄O₄: expected m/z 342.0892) .

Advanced: How do electron-withdrawing benzoyl groups influence the reactivity of aldehyde functionalities in cross-coupling reactions?

Methodological Answer:

The benzoyl groups at the 2,3-positions enhance the electrophilicity of the 1,4-aldehydes via conjugation, facilitating nucleophilic attacks in reactions like Wittig olefination or Knoevenagel condensation. For instance, in Wittig reactions (e.g., ), the aldehyde reacts with phosphonium ylides to form extended π-conjugated systems. Kinetic studies comparing reactivity with unsubstituted benzene-1,4-dicarbaldehyde show accelerated rates (2–3×) due to reduced electron density at the aldehyde carbons. Solvent polarity (e.g., THF vs. DMSO) and base strength (e.g., n-BuLi vs. NaH) further modulate reaction efficiency .

Basic: What are common pitfalls in purifying 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde, and how can they be mitigated?

Methodological Answer:

- Pitfall 1 : Co-elution of byproducts (e.g., mono-benzoylated intermediates) during column chromatography.

- Solution : Use a slower gradient (e.g., 5–20% ethyl acetate in hexane) and monitor fractions via TLC (Rf ~0.3 in 1:3 EtOAc/hexane).

- Pitfall 2 : Low yield during recrystallization due to poor solubility.

Advanced: What strategies resolve discrepancies between computational and experimental electronic properties (e.g., UV-Vis absorption)?

Methodological Answer:

Discrepancies often arise from solvent effects or excited-state interactions not modeled in DFT. For UV-Vis

Experimental : Measure absorption in solvents of varying polarity (e.g., cyclohexane vs. DMF) to assess solvatochromism.

Computational : Perform TD-DFT calculations with implicit solvent models (e.g., PCM). If benzoyl π→π* transitions are underestimated, increase basis set size (e.g., 6-311+G(d,p)) or include explicit solvent molecules in the model .

Basic: How is the Schiff base formation involving 2,3-Dibenzoylbenzene-1,4-dicarbaldehyde optimized for coordination chemistry applications?

Methodological Answer:

React the dialdehyde with diamines (e.g., 1,2-ethylenediamine) in ethanol under reflux (3–6 hours, 80°C) with catalytic acetic acid. Monitor reaction progress via TLC. The benzoyl groups stabilize the resulting Schiff base ligand, enhancing metal-binding affinity (e.g., Ni(II) or Cu(II) complexes). Purify via precipitation in cold methanol and characterize by elemental analysis and molar conductivity .

Advanced: What mechanistic insights explain unexpected byproducts in the benzoylation of benzene-1,4-dicarbaldehyde?

Methodological Answer:

Competitive ortho/para acylation can occur if the reaction lacks steric control. For example, AlCl₃ may direct benzoyl groups to the 2,3-positions, but excess reagent or prolonged heating can lead to over-acylation. Mechanistic studies using ¹³C-labeled benzoyl chloride and in-situ NMR reveal intermediate carbocation rearrangements. Adjusting stoichiometry (1:2 aldehyde:benzoyl chloride) and using bulkier Lewis acids (e.g., FeCl₃) minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.